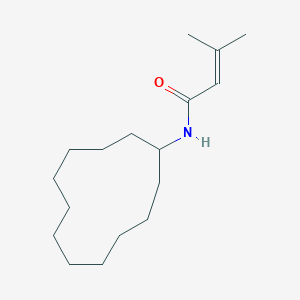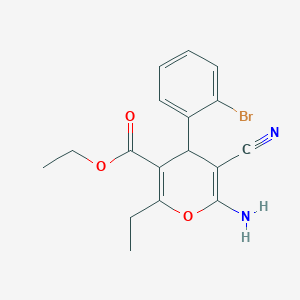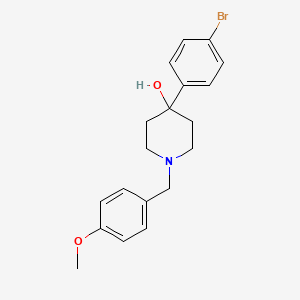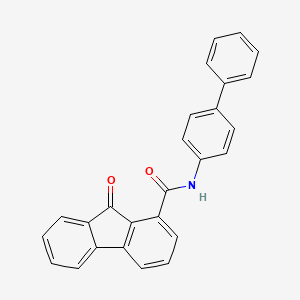![molecular formula C18H16INO2 B4960302 8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
8-[3-(4-iodophenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-iodophenoxy)propoxy]quinoline, also known as IQP, is a chemical compound that has been widely studied for its potential use in scientific research. IQP belongs to a class of compounds known as quinolines, which have been shown to have a variety of biological activities.
作用機序
The mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline is not fully understood. However, studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has a variety of biochemical and physiological effects. For example, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that it has been shown to have a variety of biological activities, making it a potential candidate for the study of a variety of diseases. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 8-[3-(4-iodophenoxy)propoxy]quinoline in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 8-[3-(4-iodophenoxy)propoxy]quinoline. One area of research that could be explored is the development of 8-[3-(4-iodophenoxy)propoxy]quinoline analogs that have improved biological activity. Additionally, further studies could be conducted to better understand the mechanism of action of 8-[3-(4-iodophenoxy)propoxy]quinoline, which could lead to the development of more effective treatments for diseases such as cancer and inflammatory diseases. Finally, studies could be conducted to determine the safety and toxicity of 8-[3-(4-iodophenoxy)propoxy]quinoline, which would be important for its potential use as a therapeutic agent.
合成法
The synthesis of 8-[3-(4-iodophenoxy)propoxy]quinoline involves a series of chemical reactions that start with the compound 4-bromoanisole. This compound is reacted with 3-chloropropylamine hydrochloride to form 3-(4-bromoanisyl)propylamine. The resulting compound is then reacted with 8-hydroxyquinoline to form 8-[3-(4-iodophenoxy)propoxy]quinoline.
科学的研究の応用
8-[3-(4-iodophenoxy)propoxy]quinoline has been studied for its potential use in a variety of scientific research applications. One area of research where 8-[3-(4-iodophenoxy)propoxy]quinoline has shown promise is in the field of cancer research. Studies have shown that 8-[3-(4-iodophenoxy)propoxy]quinoline has the ability to inhibit the growth of cancer cells in vitro. Additionally, 8-[3-(4-iodophenoxy)propoxy]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
8-[3-(4-iodophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYMKNVYHSYHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-Iodophenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)

![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)

![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)

